

# Target Validation of PF-04217903 in Cancer Cells: A Technical Guide

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## Compound of Interest

Compound Name: PF-04217903 mesylate

Cat. No.: B1679679

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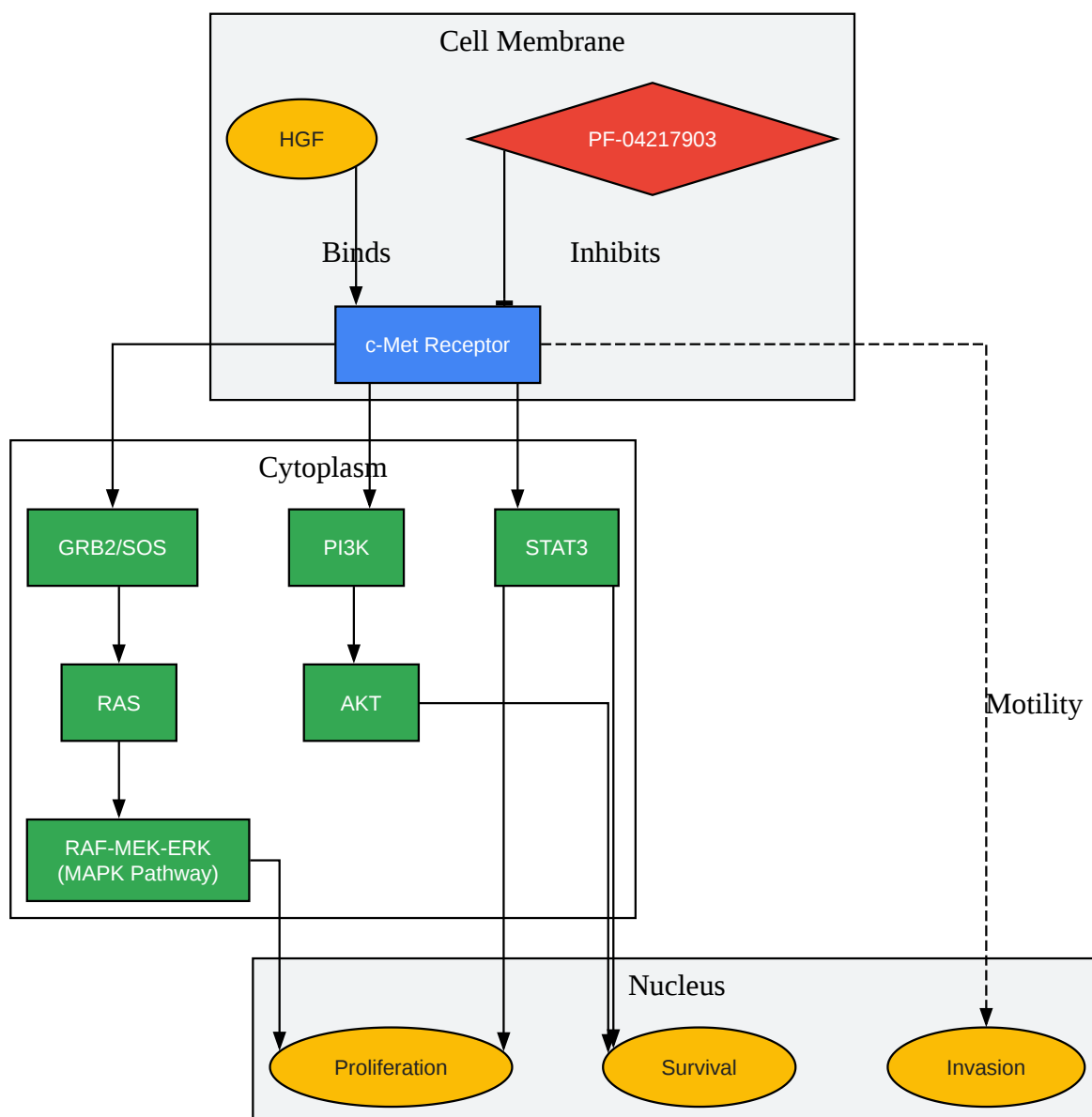
For Researchers, Scientists, and Drug Development Professionals

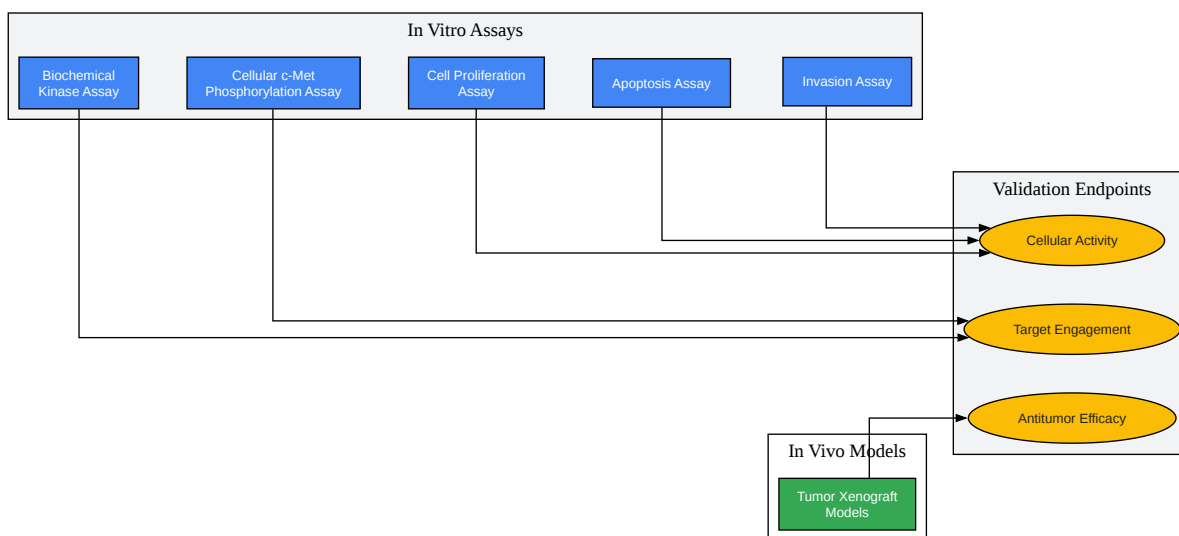
This technical guide provides an in-depth overview of the target validation of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, primarily through gene amplification, mutation, or overexpression, is a key driver in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1][2][3] PF-04217903 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of c-Met and subsequently attenuating downstream signaling pathways crucial for tumor growth, survival, and metastasis.[4][5]

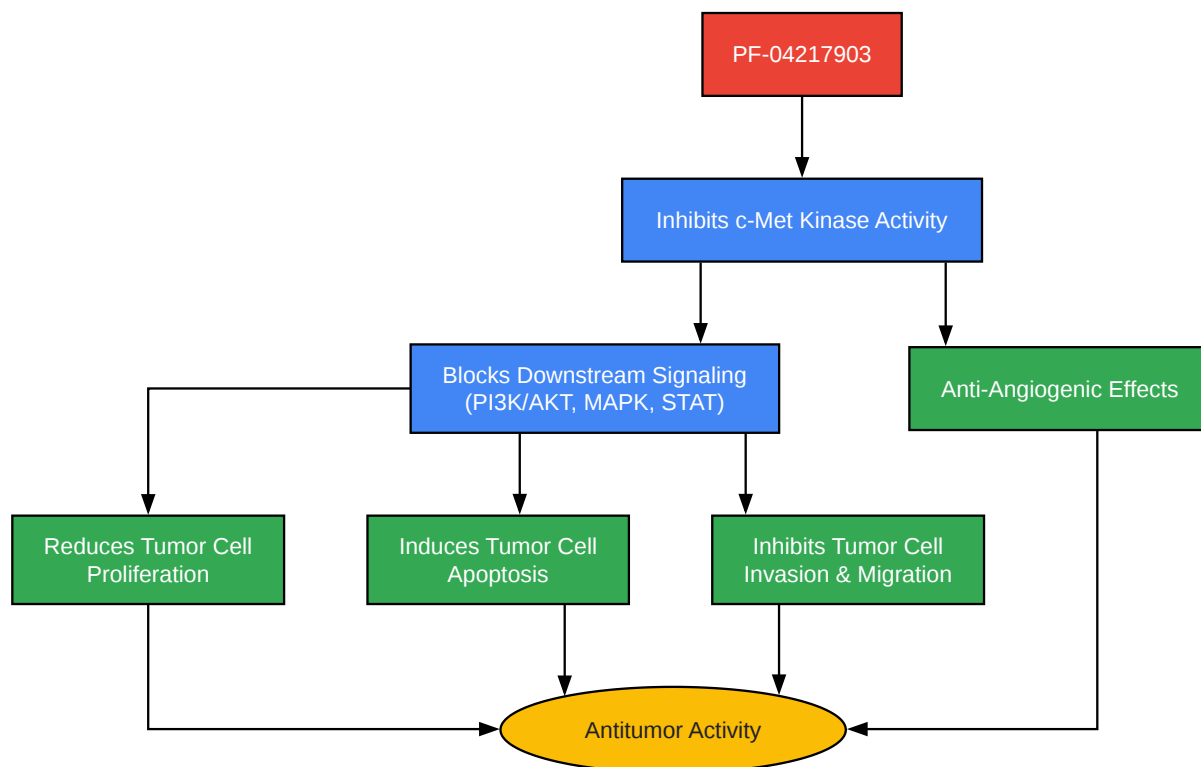
## Mechanism of Action and Target Engagement

PF-04217903 selectively binds to the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][4] This targeted inhibition leads to a reduction in tumor cell proliferation, survival, migration, and invasion.[6] The remarkable selectivity of PF-04217903, over 1,000-fold more selective for c-Met compared to a panel of more than 150 other kinases, underscores its precision as a therapeutic agent.[4][6]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a cascade of intracellular signaling events.[7][8] Key downstream pathways activated by c-Met include the RAS/MAPK pathway, which is pivotal for cell proliferation, the PI3K/AKT pathway, crucial for cell survival, and the STAT pathway, which is also involved in survival and proliferation.[3][7] By inhibiting the initial phosphorylation of c-Met, PF-04217903 effectively abrogates these oncogenic signals.







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## References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]

- 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-MET [stage.abbviescience.com]
- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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